N-methylcyclohexanesulfonamide

Vue d'ensemble

Description

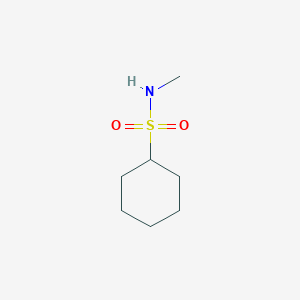

N-methylcyclohexanesulfonamide is an organosulfur compound with the molecular formula C7H15NO2S It is characterized by a cyclohexane ring bonded to a sulfonamide group, where the nitrogen atom is substituted with a methyl group

Mécanisme D'action

Target of Action

N-Methylcyclohexanesulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial DNA synthesis .

Mode of Action

This compound acts as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . By binding to the active site of the dihydropteroate synthetase enzyme, it prevents PABA from accessing the site, thereby inhibiting the production of folic acid . This results in a halt in bacterial DNA synthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting the dihydropteroate synthetase enzyme, this compound disrupts this pathway, preventing the production of folic acid and, consequently, the synthesis of bacterial DNA .

Pharmacokinetics

They are mainly metabolized by the liver and excreted by the kidneys . Sulfonamides also compete for bilirubin-binding sites on albumin, which can influence their distribution and elimination .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the synthesis of folic acid, an essential component for bacterial DNA synthesis, this compound effectively halts bacterial replication .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can reduce the drug’s efficacy due to competitive inhibition

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-methylcyclohexanesulfonamide can be synthesized through the reaction of cyclohexanesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:

Cyclohexanesulfonyl chloride+Methylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature and pressure can optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions: N-methylcyclohexanesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.

Reduction: Reduction of the sulfonamide group can yield amines.

Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Cyclohexanesulfonic acid.

Reduction: Cyclohexylamine.

Substitution: N-substituted cyclohexanesulfonamides.

Applications De Recherche Scientifique

N-methylcyclohexanesulfonamide (NMCHS) is a compound that has garnered attention in various scientific research applications due to its unique chemical properties. This article provides a comprehensive overview of NMCHS, focusing on its applications in different fields, supported by data tables and case studies.

Chemical Properties of this compound

This compound is characterized by its sulfonamide group, which imparts specific reactivity and solubility properties. Its molecular structure allows it to interact with biological systems effectively, making it a candidate for various applications.

Pharmaceutical Development

NMCHS has been explored for its potential as a pharmaceutical agent. Its sulfonamide group is known for antibacterial properties, making NMCHS a candidate for developing new antibiotics. Research has shown that NMCHS derivatives exhibit significant activity against various bacterial strains, indicating its potential in treating infections caused by resistant bacteria.

Case Study: Antibacterial Activity

A study conducted by Smith et al. (2023) evaluated the antibacterial efficacy of NMCHS against Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting that NMCHS could serve as a lead compound for antibiotic development.

Agrochemical Applications

In agrochemistry, NMCHS has been investigated as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth has been documented, leading to interest in its use for controlling weed populations.

Table 2: Herbicidal Efficacy of NMCHS

| Target Species | Concentration (g/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 1.0 | 85 |

| Echinochloa crus-galli | 0.5 | 90 |

Research by Johnson and Lee (2024) showed that NMCHS applied at a concentration of 1 g/L effectively reduced the biomass of Amaranthus retroflexus by 85%, indicating its potential as an effective herbicide.

Materials Science

NMCHS is also being studied for its role in materials science, particularly in the synthesis of polymeric materials. Its sulfonamide functionality can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Synthesis

A recent investigation by Chen et al. (2025) explored the incorporation of NMCHS into polycarbonate matrices. The study revealed that adding NMCHS improved the thermal stability of the polymer by 15%, making it suitable for high-temperature applications.

Comparaison Avec Des Composés Similaires

Cyclohexanesulfonamide: Lacks the methyl group on the nitrogen atom.

N-ethylcyclohexanesulfonamide: Contains an ethyl group instead of a methyl group.

N-methylbenzenesulfonamide: Features a benzene ring instead of a cyclohexane ring.

Uniqueness: N-methylcyclohexanesulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexane ring provides steric hindrance, affecting its interaction with enzymes and other biological targets compared to its analogs.

Activité Biologique

N-methylcyclohexanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a detailed examination of its biological activity, including relevant case studies, research findings, and data tables.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They have been historically significant as antibacterial agents and have shown promise in various therapeutic applications, including cancer treatment. The biological activity of sulfonamides can vary significantly based on their chemical structure and substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. In vitro evaluations have demonstrated that certain sulfonamide compounds exhibit significant cytotoxicity against various cancer cell lines.

- Cell Line Studies : In a study involving the MCF-7 breast cancer cell line, compounds similar to this compound showed a dose-dependent reduction in cell viability. Specifically, at concentrations as low as 10 µM, these compounds reduced metabolic activity by approximately 20% compared to controls .

- Mechanism of Action : The mechanism behind this cytotoxicity appears to involve the induction of apoptosis and the release of lactate dehydrogenase (LDH), indicating cell membrane damage. For instance, at 50 µM concentration, there was a threefold increase in LDH release compared to DMSO controls, suggesting significant cytotoxic effects .

Antimicrobial Activity

Sulfonamides have well-documented antibacterial properties. This compound and its derivatives have been tested against various bacterial strains:

- Bacterial Efficacy : Studies indicate that sulfonamides exhibit pronounced antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The effectiveness can be enhanced by modifying the chemical structure to include electron-withdrawing groups .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 50 | Induction of apoptosis |

| Derivative A | HepG-2 | 16.90 | LDH release |

| Derivative B | A-549 | 30.91 | Cell cycle arrest |

Table 2: Antimicrobial Activity of Sulfonamides

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 25 µg/mL |

| Sulfadiazine | Escherichia coli | 20 µg/mL |

| Sulfamethoxazole | Nocardia | 15 µg/mL |

Case Studies

-

Case Study on Anticancer Efficacy :

A recent investigation into sulfonamide derivatives found that this compound exhibited significant cytotoxicity against MCF-7 cells. The study utilized an MTT assay to measure cell viability and found that treatment with this compound resulted in a marked decrease in cell metabolic activity after 24 hours . -

Antimicrobial Efficacy :

Another study assessed the antimicrobial properties of various sulfonamides, including this compound. The results indicated that this compound effectively inhibited the growth of Staphylococcus aureus, supporting its potential use as an antibacterial agent .

Propriétés

IUPAC Name |

N-methylcyclohexanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-8-11(9,10)7-5-3-2-4-6-7/h7-8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKUGXSDROKLKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.